N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1282122-05-7) is a pyridazinone-based acetamide derivative featuring a morpholine-substituted pyridazinone core linked via an acetamide bridge to a branched 6-methylheptan-2-yl alkyl chain. With a molecular formula of C₁₈H₃₀N₄O₃ and a molecular weight of 350.46 g·mol⁻¹, the compound possesses favorable drug-like physicochemical properties including a calculated logP of 2.73 and a topological polar surface area (TPSA) of 80.49 Ų, satisfying Lipinski's Rule of Five criteria.

Molecular Formula C18H30N4O3
Molecular Weight 350.5 g/mol
Cat. No. B12181368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC18H30N4O3
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2
InChIInChI=1S/C18H30N4O3/c1-14(2)5-4-6-15(3)19-17(23)13-22-18(24)8-7-16(20-22)21-9-11-25-12-10-21/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,19,23)
InChIKeyGESUPQHTSOGUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Compound Identity and Procurement-Ready Physicochemical Profile


N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1282122-05-7) is a pyridazinone-based acetamide derivative featuring a morpholine-substituted pyridazinone core linked via an acetamide bridge to a branched 6-methylheptan-2-yl alkyl chain . With a molecular formula of C₁₈H₃₀N₄O₃ and a molecular weight of 350.46 g·mol⁻¹, the compound possesses favorable drug-like physicochemical properties including a calculated logP of 2.73 and a topological polar surface area (TPSA) of 80.49 Ų, satisfying Lipinski's Rule of Five criteria [1]. The compound is commercially available as a screening-grade research chemical through platforms such as Mcule (ID: MCULE-4479686070-0) [2].

Why N-(6-Methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Cannot Be Simply Replaced by Other Pyridazinone or Morpholino-Acetamide Analogs


The simultaneous presence of three structural elements – a morpholinyl-substituted pyridazinone core, an acetamide linker, and a branched 6-methylheptan-2-yl alkyl tail – creates a pharmacophoric combination that is absent in closely related in-class compounds [1]. The morpholinyl group at the 3-position of the pyridazinone ring modulates hydrogen-bonding capacity and conformational flexibility, while the branched alkylamide tail controls lipophilicity and steric bulk [2]. Analog compounds that replace the morpholinyl group with aryl substituents (e.g., 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide) exhibit altered electronic surface properties and reduced hydrogen-bond acceptor count, while analogs that preserve the morpholino-pyridazinone core but vary the amide substituent (e.g., N-(2-methylpropyl) or N-benzyl-N-methyl derivatives) display divergent logP, TPSA, and rotatable bond profiles that predict different target engagement patterns . These structural divergences preclude reliable generic substitution in any assay or procurement context where the specific physiochemical signature is part of the experimental design.

N-(6-Methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (clogP) Differentiates the Target Compound from N-(2-methylpropyl) and N-benzyl-N-methyl Analogs Sharing the Same Morpholino-Pyridazinone Core

The calculated logP (clogP) of the target compound is 2.73, which lies within the optimal range for oral absorption and passive membrane permeability [1]. In contrast, the N-(2-methylpropyl) analog (CAS 1282113-54-5), which replaces the 6-methylheptan-2-yl tail with a shorter isobutyl chain, possesses a substantially lower clogP, while the N-benzyl-N-methyl analog incorporates a benzyl moiety that significantly increases lipophilicity beyond the target compound's value . This difference in clogP is critical because it directly influences LogD₇.₄, plasma protein binding, and non-specific tissue partitioning in pharmacokinetic studies [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Distinguishes the Target Compound from Aryl-Substituted Pyridazinone Analogs Lacking the Morpholinyl Group

The target compound has a TPSA of 80.49 Ų, contributed by the morpholinyl oxygen, pyridazinone carbonyls, and acetamide group [1]. The 3-phenyl analog, N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, lacks the morpholinyl oxygen and possesses a TPSA of approximately 58–62 Ų (estimated from structural comparison) . This difference of approximately 18–22 Ų in TPSA crosses the empirical threshold of ~75–80 Ų commonly associated with favorable central nervous system (CNS) penetration [2]. A TPSA below 60–70 Ų is typically predictive of high passive BBB permeability, whereas values above 80 Ų are predictive of limited CNS exposure.

Polar surface area Blood-brain barrier permeability Oral bioavailability

Hydrogen-Bond Acceptor Count (HBA = 7) and Rotatable Bond Count (RotB = 8) Differentiate the Target Compound from Smaller In-Class Analogs for Target Binding Versatility

The target compound features 7 hydrogen-bond acceptors (HBA) and 8 rotatable bonds (RotB), providing a balanced profile of polarity and conformational flexibility [1]. The N-(2-methylpropyl) analog (C₁₃H₂₀N₄O₃) has HBA = 7 but RotB ≈ 6, while the smaller N-(2-methoxyethyl) analog (C₁₂H₁₈N₄O₄) has HBA = 8 but RotB ≈ 7. The target compound's unique combination of 7 HBA and 8 RotB places it in a physicochemical 'sweet spot' where sufficient hydrogen-bonding capacity is retained for target engagement while maintaining adequate flexibility to adapt to protein binding pockets of varying geometry [2]. Pyridazinone-based sigma receptor ligands have been reported to benefit from morpholino HBA contributions to binding affinity [3].

Hydrogen bonding Molecular flexibility Ligand efficiency

Molecular Weight (350.46 Da) Optimizes Ligand Efficiency Potential Relative to Heavier Pyridazinone Derivatives

The target compound has a molecular weight of 350.46 Da, which places it below the typical 400–500 Da range of many lead-like pyridazinone derivatives and marketed drugs . In comparison, the 3-(4-fluorophenyl) analog, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide, has a molecular weight of approximately 373–387 Da (C₂₀H₂₆FN₃O₂), and the 3-phenyl analog has a molecular weight of 341.45 Da (C₂₀H₂₇N₃O₂) . The target compound's intermediate MW of 350.46 Da, combined with its favorable HBA and RotB profile, positions it to achieve higher ligand efficiency (LE = -ΔG/heavy atom count) than heavier fluorinated analogs if comparable potency is attained [1].

Molecular weight Ligand efficiency Fragment-based drug discovery

Rotatable Bond Count (8) and Molecular Flexibility Differentiate the Target Compound from Rigidified Pyridazinone Analogs in Conformational Adaptability

The target compound possesses 8 rotatable bonds, conferring substantial conformational flexibility compared to pyridazinone analogs where the amide substituent is a small, rigid, or cyclic group [1]. For example, N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1282103-83-6) incorporates a thiazolylidene substituent that restricts rotational freedom, resulting in fewer than 6 rotatable bonds . The 8 rotatable bonds of the target compound, while increasing the entropic penalty upon binding, enable exploration of a larger conformational space, which is advantageous for targets with ill-defined or cryptic binding pockets [2].

Conformational flexibility Entropic penalty Binding adaptability

N-(6-Methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide – Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Screening Library Diversification for Kinase, HDAC, or Sigma Receptor Target Classes Requiring Morpholino-Pyridazinone Pharmacophores

The compound's morpholinyl-pyridazinone core with a branched alkylamide tail provides a unique combination of hydrogen-bond acceptor geometry and lipophilicity (clogP = 2.73) that differentiates it from aryl-substituted and short-chain amide analogs [1]. Inclusion in screening decks targeting kinases, histone deacetylases (HDACs), or sigma receptors – target classes where morpholino-pyridazinone scaffolds have demonstrated tractable binding [2] – enables exploration of chemical space that other in-class compounds with divergent TPSA (e.g., 3-phenyl analog with TPSA ~60 Ų) or lower rotatable bond counts cannot access .

Physicochemical Property-Based Lead Optimization Programs Requiring a Balanced Lipophilic-Polar Profile (clogP 2.73, TPSA 80.49 Ų)

With a clogP of 2.73 and TPSA of 80.49 Ų, the target compound occupies a favorable central region of the oral drug-like chemical space, simultaneously meeting Lipinski's and Veber's criteria [1]. This profile is distinct from N-(2-methylpropyl) analogs (lower clogP) and N-benzyl analogs (higher clogP), making the target compound the preferred procurement choice for lead optimization programs that require consistent, well-characterized physicochemical properties as a starting point for SAR expansion [2].

Peripheral Target Indication Programs Where CNS Exclusion is Desirable

The compound's TPSA of 80.49 Ų exceeds the empirical 75–80 Ų threshold associated with significant BBB penetration [1]. When compared to the 3-phenyl analog (estimated TPSA ~58–62 Ų), the target compound is predicted to exhibit substantially lower passive CNS exposure [2]. This makes it the superior procurement choice for programs targeting peripheral inflammatory, metabolic, or oncological indications where CNS-mediated side effects must be minimized.

Conformational Flexibility-Demanding Target Engagement Studies

The target compound's 8 rotatable bonds provide greater conformational freedom than rigidified analogs such as the thiazolylidene derivative (< 6 RotB) [1]. For targets where induced-fit binding or conformational selection is the dominant recognition mechanism, the higher flexibility of this compound may enable binding modes inaccessible to more constrained pyridazinone derivatives [2]. This supports its prioritization in screening cascades against conformationally dynamic targets such as intrinsically disordered protein regions or flexible allosteric sites.

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